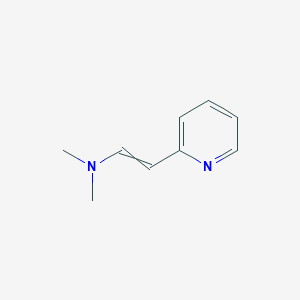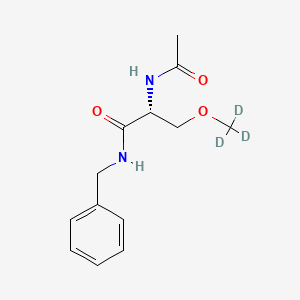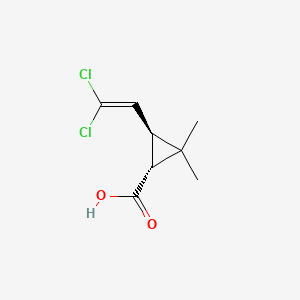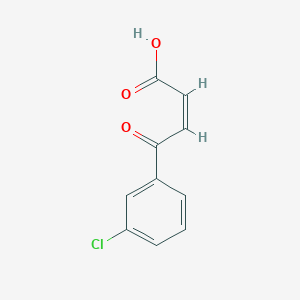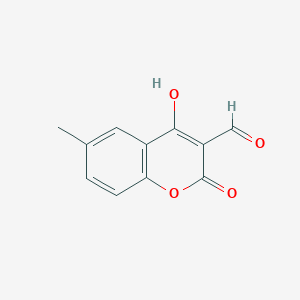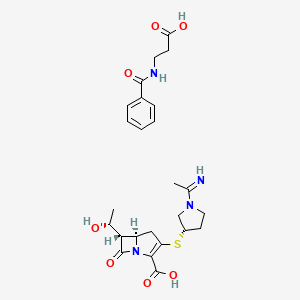
Sn-PE2I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sn-PE2I is a radiopharmaceutical used for imaging the dopamine transporter (DAT) protein . It is highly selective for DAT and has been used in positron emission tomography (PET) imaging . It has been particularly useful in the study of Parkinson’s disease (PD), where it has been used to image and quantify DAT availability .
Wissenschaftliche Forschungsanwendungen
1. Parkinson's Disease Imaging
18F-(E)-N-(3-iodoprop-2-enyl)-2β-carbofluoroethoxy-3β-(4′-methyl-phenyl) nortropane (18F-FE-PE2I) has been identified as a suitable radioligand for the in vivo quantification of the dopamine transporter (DAT) in the striatum and substantia nigra, particularly in Parkinson's disease (PD). This compound enables imaging of the nigrostriatal pathway in PD with positron emission tomography (PET), offering noninvasive and simplified imaging protocols for PD studies. It has been demonstrated that 18F-FE-PE2I can effectively measure DAT loss in both the striatum and the substantia nigra, supporting its utility as an imaging tool of the nigrostriatal pathway in PD (Fazio et al., 2015).
2. Photocatalytic and Photoelectrochemical Properties
Sn-based compounds, such as SnS and SnS2, have been synthesized and characterized for their photocatalytic properties. These compounds, mainly consisting of porous flower-like microstructures, exhibit significant potential applications in visible-light-driven photocatalysts, high response photodetectors, and other optoelectronic nanodevices (Chao et al., 2012).
3. Photoelectrochemical Immunoassay
Innovative sensing mechanisms such as liposome-mediated in situ formation of type-I heterojunction using SnS2 have been explored for highly sensitive photoelectrochemical (PEC) immunoassays. This approach presents a new protocol for analyzing various targets of interest, demonstrating the versatility of Sn-based materials in bioanalytical applications (Gao et al., 2022).
4. Energy Applications
SnO2, commonly used as an electron transport layer in perovskite solar cells (PeSCs), has been studied for its potential to enhance PeSC efficiency. Research indicates that controlling the oxidation state of Sn in SnO2 can significantly improve the performance of these solar cells, offering insights into the development of more efficient energy harvesting technologies (Hong et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sn-PE2I involves the reaction of PE2I with tin chloride in the presence of a reducing agent.", "Starting Materials": [ "PE2I", "Tin chloride", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve PE2I in a suitable solvent (e.g. dichloromethane)", "Add tin chloride to the solution and stir for several hours", "Add the reducing agent to the solution and stir for several more hours", "Filter the resulting solution to remove any solids", "Concentrate the solution under reduced pressure to obtain Sn-PE2I as a solid" ] } | |
CAS-Nummer |
188680-65-1 |
Produktname |
Sn-PE2I |
Molekularformel |
C31H51NO2Sn |
Molekulargewicht |
588.45 |
Reinheit |
>98% |
Synonyme |
Methyl 8-[(2E)-3-(tributylstannyl)prop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



